molecular formula C13H11N7O B2710189 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide CAS No. 2034311-20-9

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2710189
CAS No.: 2034311-20-9
M. Wt: 281.279
InChI Key: BZBZVJQTHCIWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide is a synthetic small molecule designed for research purposes, featuring a hybrid structure that combines pyrazine, 1,2,3-triazole, and pyridine pharmacophores. This specific architecture is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. The 1,2,3-triazole moiety is not just a linker but a key pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for target binding . The pyridine and pyrazine components are privileged structures in drug discovery, frequently found in compounds with diverse biological activities . This compound is structurally related to classes of molecules investigated for their potential in infectious disease research. For instance, hybrid azole–azine derivatives , which share a similar triazole-azine backbone, have demonstrated excellent antifungal activity by potentially inhibiting enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthetic pathway . Furthermore, pyrazine-2-carboxamide is a critical scaffold in anti-tuberculosis research, being the core of the first-line prodrug Pyrazinamide . Related pyrazine-carboxamide analogues have shown promising anti-tubercular activity, sometimes exhibiting higher potency than standard treatments, making this chemotype a valuable template for designing new therapeutic candidates against Mycobacterium tuberculosis . Researchers can utilize this compound as a building block or a reference standard in screening assays to explore its mechanism of action and efficacy against a panel of microbial pathogens. Handling Note: The provided safety and handling information is for a structurally similar compound and must be verified with specific data for this product. Researchers should consult the product's Safety Data Sheet (SDS) before use. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c21-13(12-8-15-5-6-16-12)17-7-10-9-20(19-18-10)11-1-3-14-4-2-11/h1-6,8-9H,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZVJQTHCIWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(N=N2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide It is likely that it interacts with its targets, possibly tyrosine kinases, leading to changes in their activity.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a triazole moiety, and a carboxamide functional group. The molecular formula is C13H12N6OC_{13}H_{12}N_{6}O, with a molecular weight of approximately 244.28 g/mol. The presence of these heterocycles contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Coupling with Pyrazine : The triazole intermediate is subsequently reacted with pyrazine derivatives to form the final product.

The synthetic route can be optimized for yield and purity depending on the desired application.

Antimicrobial Properties

Research has shown that compounds containing triazole and pyrazine scaffolds exhibit notable antimicrobial activity. For instance, studies have reported that related compounds demonstrate effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

CompoundActivityMinimum Inhibitory Concentration (MIC)
T4Antitubercular≤21.25 µM
T5AntifungalNot specified
T6BactericidalNot specified

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound's mechanism may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study assessed the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The findings indicated that compounds with similar structures to this compound showed promising results with MIC values indicating significant antimicrobial activity .

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, N-(pyridinyl)-triazole derivatives were tested against several cancer cell lines. Results demonstrated that modifications in the triazole ring significantly impacted cytotoxicity levels, suggesting a structure–activity relationship critical for developing effective anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to various receptors influencing cellular signaling pathways.

Comparison with Similar Compounds

Core Heterocyclic Features

  • Triazole Derivatives: Benzofuran-Triazole Hybrids (e.g., 8b in ): Replace pyrazine with benzofuran-2-carboxamide. The 2-chlorobenzyl substituent on the triazole enhances antifungal activity, suggesting electronic effects (Cl as an electron-withdrawing group) improve target binding .
  • Pyrazine/Pyridine Analogues :

    • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Features a pyrazole-pyridine fused system. The absence of a triazole linker may limit conformational flexibility but increase metabolic stability .

Substituent Effects

  • Triazole Substituents: Pyridin-4-yl (target compound): Enhances π-π stacking and hydrogen bonding with biological targets. Benzyl Groups (e.g., 8a, 8d in ): Methyl or methoxy substituents on benzyl groups (2-CH₃, 3-OCH₃) modulate lipophilicity and antifungal potency . Acetamidophenyl (e.g., 54, 55 in ): Acrylamide or cyanoacetamide termini introduce reactivity for polymer conjugation or covalent binding .

Antifungal Potential

  • Benzofuran-Triazole Hybrids (): Demonstrated 10–12% growth inhibition of P. placenta at 1000 ppm. Electron-withdrawing groups (e.g., Cl in 8b ) enhance activity .
  • Target Compound: Pyrazine’s hydrogen-bonding capacity may improve binding to fungal enzymes (e.g., lanosterol demethylase) compared to benzofuran derivatives.

DNA Binding

  • Cyclam-Triazole Lexitropsins (): Pyrrole-triazole adducts selectively bind AT-rich DNA via minor groove interactions. The pyrazine variant could exhibit altered binding kinetics due to its planar heterocycle .

Physicochemical Properties

Property Target Compound Analogues (Examples)
Molecular Weight ~350–400 g/mol (estimated) 374.4 g/mol ()
Solubility Moderate (pyridine enhances) Low (benzofuran in )
LogP ~1.5–2.5 (predicted) 2.8 ()

Q & A

Basic: What synthetic methodologies are optimal for constructing the triazole-pyridine-pyrazine core of this compound?

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides derived from pyridine precursors. For pyrazine-2-carboxamide attachment, amide coupling reagents such as HATU or EDC/NHS are employed under anhydrous conditions . Key steps include:

  • Precursor preparation : Pyridin-4-yl azide generation from 4-aminopyridine via diazotization.
  • Triazole formation : Reaction with propargyl alcohol derivatives at 50–60°C in DMF/H2O with CuSO4·5H2O and sodium ascorbate .
  • Amide coupling : Pyrazine-2-carboxylic acid activation with DCC/DMAP, followed by reaction with the triazole-methyl intermediate .

Basic: How can researchers confirm the regiochemistry of the 1,2,3-triazole moiety?

Regioselectivity (1,4- vs. 1,5-substitution) is confirmed via:

  • NMR analysis : <sup>1</sup>H NMR chemical shifts for triazole protons (δ 7.5–8.5 ppm) and coupling patterns .
  • X-ray crystallography : Definitive structural assignment via single-crystal diffraction, as demonstrated for related triazole-carboxamide analogs .
  • Computational modeling : DFT calculations to predict stability of regioisomers, validated by experimental data .

Advanced: How can conflicting bioactivity data across structurally similar triazole-pyrazine derivatives be resolved?

Discrepancies in biological activity (e.g., receptor affinity vs. cellular efficacy) may arise from:

  • Solubility differences : Use logP calculations (e.g., ACD/Labs) and experimental determination in PBS/DMSO to correlate bioavailability with activity .
  • Conformational flexibility : Perform molecular dynamics simulations to assess binding pose variability in target proteins (e.g., kinase domains) .
  • Off-target effects : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panels) to identify selectivity outliers .

Advanced: What strategies optimize metabolic stability without compromising target binding?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce CYP450-mediated oxidation .
  • Isosteric replacement : Replace the triazole with a pyrazole or imidazole ring to enhance metabolic resistance while maintaining hydrogen-bonding capacity .
  • Prodrug approaches : Mask the carboxamide as a tert-butyl ester to improve membrane permeability, with in situ hydrolysis in target tissues .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC-MS : Reverse-phase C18 columns (ACN/H2O gradient) with UV detection at 254 nm and ESI+ mass spectrometry for impurity profiling .
  • Elemental analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .
  • TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress and isolate intermediates .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Pharmacophore mapping : Identify critical motifs (e.g., pyridine’s nitrogen orientation, triazole’s π-stacking capacity) using 3D-QSAR models (e.g., Schrödinger’s Phase) .
  • Fragment-based screening : Test truncated analogs (e.g., pyrazine-2-carboxamide alone) to deconstruct contributions to binding energy .
  • Cross-target analysis : Compare activity against homologs (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives) to refine selectivity .

Basic: What solvent systems are optimal for recrystallization?

  • Binary mixtures : Ethanol/water (7:3 v/v) for high-yield crystallization, monitored by differential scanning calorimetry (DSC) to assess polymorph stability .
  • Ternary systems : DCM/methanol/hexane (5:3:2) for removing hydrophobic impurities .

Advanced: How can computational tools predict off-target interactions?

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., 4ZUD for kinase targets) to prioritize in vitro assays .
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET profiles and toxicity risks .

Basic: What are common pitfalls in scaling up synthesis?

  • Exothermic reactions : Control temperature during azide formation (<5°C) to prevent decomposition .
  • Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove residual copper catalysts .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?

  • PK/PD modeling : Integrate plasma concentration-time curves (non-compartmental analysis) with target engagement data .
  • Tissue distribution studies : Radiolabel the compound (e.g., <sup>14</sup>C at the pyrazine carbonyl) to quantify biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.